An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a critical intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. The guide will delve into its chemical and physical properties, established synthesis methodologies, its pivotal role in drug development, and its biological significance, particularly in the context of respiratory diseases. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction and Chemical Identity
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, with the Chemical Abstracts Service (CAS) number 162401-62-9 , is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its molecular structure, featuring a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position, is instrumental to its function as a key building block for pharmacologically active molecules.
This compound is widely recognized as a primary intermediate in the industrial synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD).[5][6] Its structural attributes contribute to the final drug's efficacy and pharmacokinetic profile.
Molecular Structure and Properties
The unique arrangement of functional groups in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid dictates its chemical behavior and physical characteristics.
Table 1: Chemical and Physical Properties of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
| Property | Value | Source |
| CAS Number | 162401-62-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [2][3][4] |
| Molecular Weight | 258.22 g/mol | [2][3] |
| IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 119-119.5 °C | [4] |
| SMILES | O=C(O)C1=CC=C(OC(F)F)C(OCC2CC2)=C1 | [4] |
| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [4] |
Synthesis Methodologies
The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a multi-step process that has been optimized for industrial-scale production. A common synthetic pathway initiates from 3,4-dihydroxybenzaldehyde and involves sequential alkylation reactions followed by an oxidation step.
Generalized Synthetic Workflow
A prevalent method for the preparation of this intermediate involves a three-step process starting from a substituted benzaldehyde. This approach is favored for its efficiency and scalability.
Caption: Generalized synthetic workflow for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis, derived from publicly available patent literature.
Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.
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To this mixture, add cyclopropylmethyl bromide.
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Heat the reaction mixture to approximately 60-90°C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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After completion, cool the reaction mixture and quench with water.
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Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
Step 2: Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
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Dissolve the crude aldehyde from the previous step in a suitable solvent system, which may include acetic acid or a mixture of acetone and water.
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Add an oxidizing agent. Common choices include potassium permanganate, sodium chlorite with a scavenger like sulfamic acid, or hydrogen peroxide.
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Maintain the reaction at a controlled temperature. For instance, when using potassium permanganate, the reaction may be conducted at room temperature.
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Upon completion, the reaction is worked up. This may involve quenching any excess oxidizing agent, followed by acidification to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried.
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Recrystallization from a suitable solvent like methanol can be performed for further purification to yield the final product with high purity.
Role in Drug Development and Biological Significance
The primary application of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is as a key intermediate in the synthesis of Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory process associated with COPD.
Synthesis of Roflumilast
In the synthesis of Roflumilast, the carboxylic acid group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is activated, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with 3,5-dichloro-4-aminopyridine to form the final amide bond, yielding Roflumilast.
Caption: Final step in the synthesis of Roflumilast from its benzoic acid intermediate.
Biological Context: Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition
Recent research has also explored the biological activity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid itself. Studies have shown that it can inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells.[7] EMT is a process implicated in the pathogenesis of pulmonary fibrosis.
The compound was found to suppress the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblast activation, and reduce the expression of vimentin and collagen I, which are involved in the excessive deposition of extracellular matrix characteristic of fibrosis.[7] Furthermore, it increased the expression of E-cadherin, an epithelial marker. These effects suggest that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid may have therapeutic potential in treating fibrotic lung diseases by targeting the TGF-β/Smad signaling pathway.[7]
Safety and Handling
Proper handling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is essential in a laboratory or industrial setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Recommended Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: A lab coat and appropriate protective clothing.
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Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.
Storage and Disposal
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.
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Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations.
Conclusion
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a compound of considerable importance in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the anti-inflammatory drug Roflumilast. Its synthesis is well-established, and its chemical properties are well-characterized. Emerging research also suggests that the molecule itself possesses interesting biological activities that may warrant further investigation for therapeutic applications in fibrotic diseases. A thorough understanding of its chemistry, synthesis, and handling is crucial for researchers and professionals involved in drug discovery and development.
References
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Kuujia. Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Available from: [Link]
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PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]
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CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. American Chemical Society. Available from: [Link]
- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Google Patents. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. Available from: [Link]
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MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available from: [Link]
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